molecular formula C22H20N4O B11498767 Benzofuro[3,2-d]pyrimidin-4-amine, N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-

Benzofuro[3,2-d]pyrimidin-4-amine, N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-

Cat. No.: B11498767
M. Wt: 356.4 g/mol
InChI Key: LBOWTZFFGZSRSU-UHFFFAOYSA-N
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Description

N-1benzofuro[3,2-d]pyrimidin-4-yl-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amine is a complex heterocyclic compound that combines the structural features of benzofuro[3,2-d]pyrimidine and indole. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities, including anti-inflammatory, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuro[3,2-d]pyrimidine derivatives typically involves aza-Wittig reactions of iminophosphoranes with n-butyl isocyanate at 40–50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to yield 3-alkyl-2-amino (aryloxy/alkoxy)-benzofuro[3,2-d]pyrimidin-4(3H)-ones in satisfactory yields in the presence of a catalytic amount of sodium ethoxide or potassium carbonate . The iminophosphorane can also react directly with excess carbon disulfide, followed by n-propylamine, and further reaction with alkyl halides or halogenated aliphatic esters in the presence of anhydrous potassium carbonate to produce the corresponding 2-alkylthio-3-n-propyl-benzofuro[3,2-d]pyrimidin-4(3H)-ones .

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and the development of greener synthetic routes.

Chemical Reactions Analysis

Types of Reactions

N-1benzofuro[3,2-d]pyrimidin-4-yl-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, nitrogen-oxygen-containing nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Mechanism of Action

The mechanism of action of N-1benzofuro[3,2-d]pyrimidin-4-yl-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . By inhibiting these enzymes, the compound can exert its anticancer effects by preventing the proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuro[3,2-d]pyrimidine derivatives and indole derivatives, such as:

Uniqueness

N-1benzofuro[3,2-d]pyrimidin-4-yl-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amine is unique due to its combination of benzofuro[3,2-d]pyrimidine and indole moieties, which may confer distinct biological activities and therapeutic potential compared to other similar compounds .

Properties

Molecular Formula

C22H20N4O

Molecular Weight

356.4 g/mol

IUPAC Name

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-[1]benzofuro[3,2-d]pyrimidin-4-amine

InChI

InChI=1S/C22H20N4O/c1-13-7-8-18-17(11-13)15(14(2)26-18)9-10-23-22-21-20(24-12-25-22)16-5-3-4-6-19(16)27-21/h3-8,11-12,26H,9-10H2,1-2H3,(H,23,24,25)

InChI Key

LBOWTZFFGZSRSU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CCNC3=NC=NC4=C3OC5=CC=CC=C54)C

Origin of Product

United States

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